![molecular formula C12H12N2S B6618195 N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine CAS No. 866769-75-7](/img/structure/B6618195.png)
N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine
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Description
“N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C12H12N2S . It is a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-phenyl-1,3-thiazol-2-yl)-N’-phenylureas was synthesized from 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another study reported the synthesis of eight 4-phenyl-1,3-thiazol-2-amines against Leishmania amazonensis .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Mechanism of Action
While the specific mechanism of action for “N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine” is not mentioned in the literature, a related compound, 4-phenyl-1,3-thiazol-2-amine, has been studied for its antileishmanial activity . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase is a potential target to these compounds .
properties
IUPAC Name |
N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)11-8-15-12(14-11)13-10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFHHXBOXFVOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287385 |
Source
|
Record name | N-Cyclopropyl-4-phenyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine | |
CAS RN |
866769-75-7 |
Source
|
Record name | N-Cyclopropyl-4-phenyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866769-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-4-phenyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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